
p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is an organic compound with the molecular formula C18H19Br2NO2 This compound is characterized by the presence of a benzoate ester linked to a phenyl ring substituted with a bis(2-bromoethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to bromination to introduce the bromoethyl groups. Finally, esterification with 4-methylbenzoic acid yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively .
科学研究应用
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ester linkage allows for controlled release of the active compound in biological systems .
相似化合物的比较
Similar Compounds
[4-(Bis(2-chloroethyl)amino)phenyl]4-methylbenzoate: Similar structure but with chloroethyl groups instead of bromoethyl groups.
[4-(Bis(2-bromoethyl)amino)phenyl]4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group on the benzoate ester
Uniqueness
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is unique due to the presence of bromoethyl groups, which confer distinct reactivity and potential biological activity compared to its chloroethyl analogs. The methyl group on the benzoate ester also influences its chemical properties and interactions .
属性
CAS 编号 |
22954-16-1 |
|---|---|
分子式 |
C18H19Br2NO2 |
分子量 |
441.2 g/mol |
IUPAC 名称 |
[4-[bis(2-bromoethyl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19Br2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChI 键 |
HETTWOPRDUZXMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


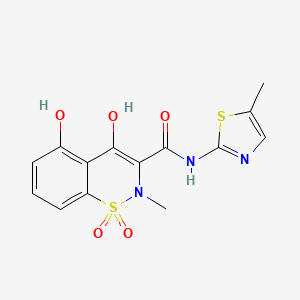
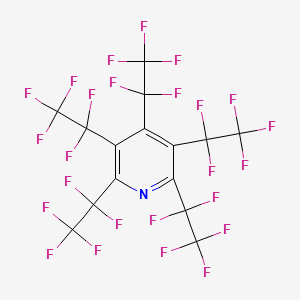
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
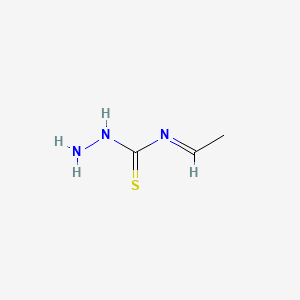
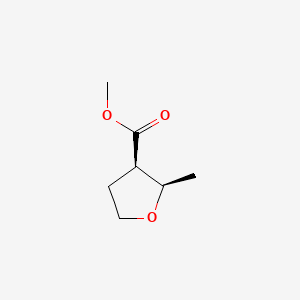
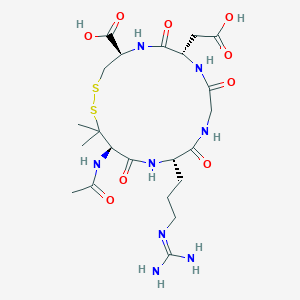
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
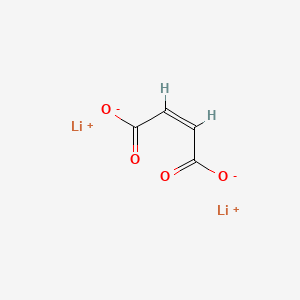
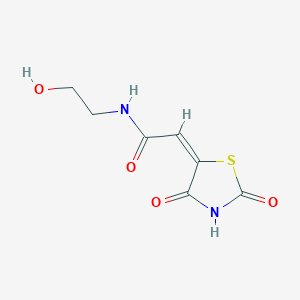
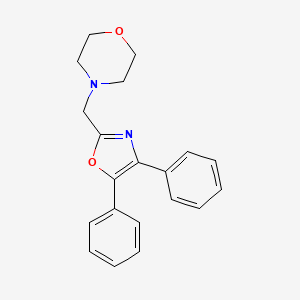
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
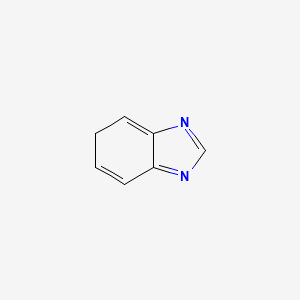
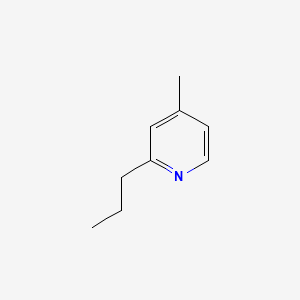
![Adenosine,[8-14C]](/img/structure/B13816584.png)
